(Z)-3-甲基戊-2-烯酸

描述

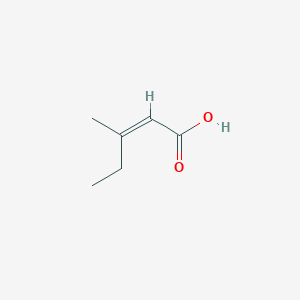

(Z)-3-methylpent-2-enoic acid is a compound that features in various research contexts due to its relevance in both anthropogenic emissions and biological systems. It is an alkene with a double bond in the Z-configuration, which implies that the higher priority substituents on the double-bonded carbon atoms are on the same side.

Synthesis Analysis

The synthesis of compounds related to (Z)-3-methylpent-2-enoic acid has been explored in several studies. For instance, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of the inhibitory neurotransmitter GABA, was achieved through catalytic hydrogenation using tritium gas . Additionally, (Z)-hex-3-enedioic acid, a key intermediate in the synthesis of a Gly-Gly cis olefin isostere, was synthesized via sequential oxidations starting from 1,4-cyclohexadiene . These methods highlight the diverse synthetic routes that can be employed to obtain Z-configured alkenes.

Molecular Structure Analysis

The molecular structure of (Z)-3-methylpent-2-enoic acid and its derivatives is characterized by the Z-configuration of the double bond. This configuration has been retained in various synthesized derivatives, such as the substituted 3-amino-2-benzoylaminopropenoic acid derivatives, where the Z-configuration around the exocyclic C=C double bond was confirmed . The importance of the Z-configuration is also evident in the study of the Diels-Alder reaction, where the selectivity of the reaction was influenced by the configuration of the double bond .

Chemical Reactions Analysis

Chemical reactions involving (Z)-3-methylpent-2-enoic acid and related compounds have been studied to understand their behavior under different conditions. For example, the reactions of nitrate radicals (NO3) with (Z)-3-methylpent-2-ene were investigated to determine rate coefficients and discuss the influence of electronic and steric factors . The Diels-Alder reaction, a classic organic reaction, was also studied in the context of (Z)-configured alkenes, showing how Lewis acid catalysis can affect the selectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-3-methylpent-2-enoic acid derivatives can be influenced by various factors, including substitution patterns. For instance, the introduction of a CF3 group in place of an olefinic hydrogen in Z-2,3-diphenylpropenoic acid and its methyl ester led to the possibility of intermolecular hydrogen bonding, as indicated by FT-IR spectroscopy . Such modifications can significantly alter the aggregation patterns and physical properties of these compounds.

科学研究应用

1. 大气和环境化学

在环境化学中,对(Z)-3-甲基戊-2-烯酸与硝酸根(NO3)的反应进行了研究。一篇名为“NO3与人为排放的2-甲基戊-2-烯、(Z)-3-甲基戊-2-烯、乙烯基醚以及压力诱导的植物排放乙烯基酮的反应”研究文章探讨了这些反应的速率系数。这些研究对于理解这些化合物的大气寿命和降解途径具有重要意义,这对空气质量和环境健康有影响 (Pfrang, Tooze, Nalty, Canosa-mas, & Wayne, 2006)。

2. 生物和神经化学研究

(Z)-3-甲基戊-2-烯酸已在神经化学研究中进行了调查,特别是其作为GABAB受体拮抗剂和GABAA受体激动剂的性质。研究“δ-氨基戊酸衍生物Z-5-氨基戊-2-烯酸的GABAB受体拮抗剂和GABAA受体激动剂性质”探讨了其作为开发新的有效和选择性GABAB拮抗剂的潜力 (Dickenson, Allan, Ong, & Johnston, 1988)。

3. 合成和化学性质

对(Z)-3-甲基戊-2-烯酸的各种类似物和衍生物的合成和性质已成为多项研究的主题。例如,合成甲基3-(2-辛基环丙烯基)丙酸酯,一种抑制肌酸生物合成的抑制剂,涉及(Z)-3-甲基戊-2-烯酸作为关键中间体。这项研究在生物化学方面具有重要意义,特别是在理解和抑制结核分枝杆菌中的肌酸生物合成方面 (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994)。

4. 催化和材料科学

该化合物与催化剂的相互作用以及对材料科学的影响也得到了探讨。例如,在研究“锆、铈和镧氧化物的酸碱性质通过热量计和催化研究”,分析了氧化物系统在将类似化合物转化为(Z)-3-甲基戊-2-烯酸时的催化行为。这项研究对于开发具有特定催化性能的材料至关重要 (Cutrufello, Ferino, Monaci, Rombi, & Solinas, 2002)。

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

未来方向

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.

For a specific compound, these analyses would require experimental studies and literature reviews. Please consult a chemistry professional or a reliable source for detailed information.

属性

IUPAC Name |

(Z)-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415232 | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methylpent-2-enoic acid | |

CAS RN |

3675-21-6 | |

| Record name | NSC3932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)